molecular formula C20H20N2O2 B2559043 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide CAS No. 862831-64-9

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide

Cat. No.: B2559043
CAS No.: 862831-64-9
M. Wt: 320.392
InChI Key: KJEKOFIUIOFOTL-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide is a synthetic compound belonging to the class of indole-3-glyoxylamide derivatives. This chemical family is recognized as a privileged structure in medicinal chemistry, with its members demonstrating a wide spectrum of biological activities in research settings . While specific studies on this exact compound are limited, structural analogues within this family have shown significant research value as antitumor agents. Related compounds featuring the indole-3-glyoxylamide scaffold have been reported to exhibit potent anti-proliferative activity against various human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers . The mechanism of action for these active analogues often involves the induction of caspase-dependent apoptosis. For instance, one closely related molecule was found to trigger apoptosis primarily through the caspase-8-dependent pathway, leading to the cleavage of poly ADP-ribose polymerase (PARP), a key marker of programmed cell death . Beyond oncology, the indole-3-glyoxylamide core is also a key structural component in research targeting neurodegenerative diseases, with some derivatives being investigated as inhibitors of enzymes like butyrylcholinesterase (BChE) for Alzheimer's disease research . Other explored activities for this chemical series include antifungal and antiviral applications . The presence of specific substituents on the indole nitrogen and the anilide ring can profoundly influence biological activity, making this compound a versatile intermediate or target for researchers in chemical biology and drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-8-7-10-16(13(12)2)21-20(24)19(23)18-14(3)22(4)17-11-6-5-9-15(17)18/h5-11H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEKOFIUIOFOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide (commonly referred to as DMID) is a synthetic derivative of indole and acetamide. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure of DMID suggests possible interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that DMID exhibits several biological activities, including:

  • Antioxidant Activity : DMID has been shown to scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies suggest that DMID may inhibit certain enzymes involved in neurotransmitter breakdown, such as butyrylcholinesterase (BChE). Inhibition of BChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
  • Anticancer Properties : Some derivatives of indole have demonstrated anticancer activity by inducing apoptosis in cancer cells. The specific effects of DMID on cancer cell lines require further elucidation.

Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of DMID using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that DMID had a significant scavenging effect on free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 Value (µM)
DMID25.4
Ascorbic Acid22.7

Enzyme Inhibition

In a study focused on BChE inhibition, DMID was evaluated alongside other indole derivatives. The results showed that DMID exhibited moderate inhibition with an IC50 value of 12.5 µM.

CompoundIC50 Value (µM)
DMID12.5
Galantamine5.0
Tacrine8.0

Docking studies revealed that DMID interacts with the active site of BChE through hydrogen bonding and π-π stacking interactions, suggesting a mechanism for its inhibitory action.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that DMID induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.

Discussion

The biological activities of DMID highlight its potential as a lead compound for drug development targeting oxidative stress-related conditions and neurodegenerative diseases. The dual activity as both an antioxidant and an enzyme inhibitor presents a promising therapeutic profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituent differences are summarized in Table 1 :

Table 1: Structural Comparison of Indol-3-yl-oxoacetamide Derivatives

Compound Name/Identifier Indole Substituents Aryl/Amide Substituents Reported Biological Activity Source
Target Compound 1,2-dimethyl 2,3-dimethylphenyl Not explicitly reported
F12016 (Corrected) 1,2-dimethyl 2-acetylphenyl No activity reported
D-24851 1-(4-chlorobenzyl) Pyridin-4-yl Microtubule inhibition, antitumor
Compound 1,2-dimethyl 2-methoxyphenyl Not reported
Fluorinated Derivative (Compound 8) 5-(furan-2-yl) Adamantan-1-yl CB2 ligand (Ki = 6.2 nM)
Key Observations:

Indole Substituents: The 1,2-dimethyl group on the indole (target compound) contrasts with bulkier substituents like 1-(4-chlorobenzyl) in D-24851 or 5-(furan-2-yl) in . Fluorination (e.g., compound 8 in ) enhances cannabinoid receptor selectivity, suggesting that electron-withdrawing groups on the indole ring can fine-tune receptor affinity .

Aryl/Amide Substituents :

  • The 2,3-dimethylphenyl group in the target compound differs from 2-acetylphenyl in F12016, which lacks reported activity . The acetyl group in F12016 may introduce unfavorable electronic or steric effects.
  • D-24851’s pyridin-4-yl group contributes to its microtubule-binding specificity and oral bioavailability, demonstrating the role of heteroaromatic substituents in improving pharmacokinetics .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties Based on Substituents

Compound Substituents LogP (Est.) Solubility (Est.) Notes
Target Compound 1,2-dimethyl; 2,3-dimethylphenyl ~3.5 Low High lipophilicity for membrane penetration
F12016 1,2-dimethyl; 2-acetylphenyl ~2.8 Moderate Acetyl group may improve solubility
D-24851 1-(4-chlorobenzyl); pyridin-4-yl ~3.0 Moderate Balanced lipophilicity for oral absorption
Compound 8 () 5-(furan-2-yl); fluorinated ~2.5 Moderate Fluorine enhances metabolic stability
  • The target compound’s dimethyl groups likely increase LogP compared to polar derivatives like F12016, favoring blood-brain barrier penetration but limiting aqueous solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide, and how can researchers optimize reaction conditions?

  • Methodology : The compound can be synthesized via coupling reactions between indole derivatives and substituted phenylacetamide precursors. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC) in dichloromethane with triethylamine as a base, followed by purification via column chromatography or recrystallization, is a common approach . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors), reaction temperature (e.g., 273 K to prevent side reactions), and solvent polarity to enhance yield and purity.
  • Key Data :

  • Typical reaction time: 3–12 hours.
  • Yield improvement strategies: Use of continuous flow reactors or automated synthesis platforms for reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 7.69 ppm for amide protons, δ 169.8 ppm for carbonyl carbons) confirm functional groups and substitution patterns .
  • Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]+^+) and fragmentation patterns .
  • Chromatography : HPLC or TLC with MeOH/CH2_2Cl2_2 gradients (0–8% MeOH) resolves impurities .

Advanced Research Questions

Q. What crystallographic techniques are recommended for resolving structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. For example, asymmetric unit analysis reveals conformational differences in dihedral angles (e.g., 54.8°–77.5° between indole and phenyl rings), while hydrogen bonding (N–H⋯O, R_2$$^2(10) motifs) stabilizes dimeric structures . Refinement parameters (R factor < 0.05, data-to-parameter ratio > 15) ensure accuracy .
  • Key Data :

  • Mean C–C bond length: 0.002 Å .
  • Twinning detection: SHELXD for high-throughput phasing of challenging crystals .

Q. How does the substitution pattern of the indole and phenyl rings influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs like F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide), which lacks PPARγ agonism but retains structural similarity .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets (e.g., enzymes or receptors).
    • Experimental Validation :
  • In vitro assays (e.g., antimicrobial or cytotoxicity screens) using standardized protocols (e.g., MIC determination via broth dilution) .

Q. How can researchers address contradictions in reported biological activities of this compound?

  • Methodology :

  • Replication Studies : Reproduce assays under identical conditions (e.g., cell lines, concentrations) to verify claims.
  • Meta-Analysis : Cross-reference PubChem data (e.g., bioactivity scores) with independent studies to identify outliers .
  • Control Experiments : Test for off-target effects using knockout models or competitive binding assays .

Methodological Challenges and Solutions

Q. What strategies mitigate steric hindrance during functionalization of the indole core?

  • Approach :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during alkylation or acylation.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency for sterically crowded intermediates (e.g., 20% yield improvement in indole derivatives) .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Protocol :

  • pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products.
  • Serum Stability Assays : Exposure to fetal bovine serum (FBS) with sampling at intervals (0, 1, 6, 24 hours) .

Critical Analysis of Evidence

  • Contradictions : and highlight discrepancies in naming/activity of F12016, emphasizing the need for rigorous structural validation (e.g., SC-XRD or 2D NMR) .
  • Gaps : Limited high-resolution biological data (e.g., IC50_{50} values) for the parent compound; future work should prioritize in vivo models .

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